molecular formula C13H7F3INO2 B131513 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid CAS No. 391211-97-5

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid

Cat. No.: B131513
CAS No.: 391211-97-5
M. Wt: 393.1 g/mol
InChI Key: REMYZOSCCVDLDL-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H7F3INO2 and its molecular weight is 393.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasodilator Activity

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid has been studied for its vasodilator activity. It is an activator of soluble guanylyl cyclase (sGC), which is involved in promoting vasodilation in the pulmonary and systemic vascular beds. This activity is enhanced by specific conditions, indicating the potential for therapeutic applications in managing conditions like pulmonary hypertension (Pankey et al., 2011).

Radiotracer Development

The compound has been part of research exploring new radiofluorinated m-tyrosine analogs for imaging central dopaminergic mechanisms. These analogs, including 6-[18F]fluoro-L-m-trosine (6-FMT), have shown promising results in detecting abnormalities in dopaminergic pathways and could be significant for studying neurological conditions like Parkinson's disease (Barrio et al., 1996).

Radiopharmaceutical Development

The compound has also been involved in the development of novel radiopharmaceuticals for tumor imaging. Derivatives like 2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP) and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFAMP) have been studied for their potential in detecting intracranial neoplasms using positron emission tomography (PET) (McConathy et al., 2002).

Metabolism Research

Research on the metabolism of related compounds provides insights into the biotransformation and excretion patterns of these chemicals in organisms. Studies have revealed various pathways and metabolites, contributing to a better understanding of the compound's pharmacokinetics and potential toxicities (Schweinsberg et al., 1979).

Environmental Impact and Degradation

Studies on polyfluoroalkyl chemicals, which share structural similarities with this compound, shed light on the environmental impact and degradation pathways of these chemicals. Understanding the environmental fate, biodegradability, and toxic profiles of these chemicals is crucial for assessing risks and developing strategies for mitigation (Liu & Mejia Avendaño, 2013).

Mechanism of Action

As an allosteric antagonist of the adenosine A2A receptor, this compound likely binds to a site on the receptor that is distinct from the active site. This binding can change the receptor’s conformation and inhibit its activation .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It should be stored in a dark place, sealed in dry, at room temperature .

Properties

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3INO2/c14-8-3-2-7(13(19)20)12(11(8)16)18-10-4-1-6(17)5-9(10)15/h1-5,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMYZOSCCVDLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621703
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391211-97-5
Record name 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391211975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391211-97-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(2-FLUORO-4-IODOANILINO)-3,4-DIFLUOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A6V9RGK6M
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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